3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone

CAS No.: 898789-33-8

Cat. No.: VC2299721

Molecular Formula: C19H20F2N2O

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898789-33-8 |

|---|---|

| Molecular Formula | C19H20F2N2O |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | (3,4-difluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

| Standard InChI | InChI=1S/C19H20F2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3 |

| Standard InChI Key | IXSBFFUQDYZKPW-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |

| Canonical SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |

Introduction

Chemical Structure and Identification

Structural Composition

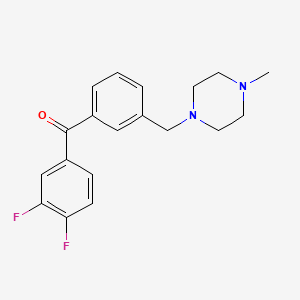

3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone consists of two phenyl rings connected by a carbonyl group, forming the benzophenone backbone. One phenyl ring contains fluorine atoms at positions 3 and 4, while the other phenyl ring carries a 4-methylpiperazinomethyl group at position 3. The molecular structure creates a unique chemical entity with specific reactivity patterns and potential biological interactions .

Identification Markers

The compound is uniquely identified through several systematic naming conventions and identifiers as shown in Table 1.

Table 1: Identification Parameters of 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone

| Parameter | Value |

|---|---|

| CAS Number | 898789-33-8 |

| IUPAC Name | (3,4-difluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

| Molecular Formula | C₁₉H₂₀F₂N₂O |

| Molecular Weight | 330.4 g/mol |

| InChI | InChI=1S/C19H20F2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16 |

| InChIKey | IXSBFFUQDYZKPW-UHFFFAOYSA-N |

This compound possesses a distinct chemical fingerprint that enables its accurate identification in analytical processes and chemical databases .

Physical and Chemical Properties

Physical Characteristics

The physical properties of 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone, primarily determined through computational prediction methods, provide insight into its behavior in various conditions. These properties are fundamental to understanding its handling requirements, storage conditions, and potential applications in research and industrial processes.

Table 2: Physical Properties of 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone

Chemical Reactivity

Table 3: Chemical Properties of 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone

The presence of fluorine atoms enhances the compound's metabolic stability and binding affinity to potential biological targets. The piperazine group contributes to the molecule's basicity and provides a site for hydrogen bonding interactions. These properties collectively influence the compound's behavior in chemical reactions and biological systems .

Synthesis and Preparation Methods

Purification Techniques

Purification of 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone would typically employ standard organic chemistry techniques including:

-

Column chromatography using appropriate solvent systems to separate the target compound from reaction byproducts.

-

Recrystallization from suitable solvents to enhance purity.

-

Preparative HPLC for final purification when high-purity material is required.

The choice of purification technique would depend on the specific impurity profile resulting from the synthetic pathway employed.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone exist, each with distinct properties and potential applications. Two notable analogues are:

Table 4: Comparison of 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone with Related Compounds

| Compound | Key Structural Differences | Potential Functional Implications |

|---|---|---|

| 3,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone | Piperazine substituent at 4' position instead of 3' position | Different spatial arrangement may affect binding properties and reactivity |

| 3,5-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone | Fluorine atoms at 3,5 positions instead of 3,4 positions | Different electronic distribution affecting reactivity and potential biological interactions |

Future Research Directions

Structural Optimization Studies

Future research on 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone could focus on structural modifications to optimize its properties for specific applications. This might include:

-

Altering the position or number of fluorine atoms to fine-tune electronic properties

-

Modification of the piperazine ring substituents to enhance solubility or binding affinity

-

Introduction of additional functional groups to create multifunctional derivatives

Application Development

The potential applications of this compound warrant further investigation in several areas:

-

Evaluation of biological activity against various targets to identify promising therapeutic applications

-

Development of synthetic methodologies for more efficient preparation of the compound and its derivatives

-

Exploration of its utility as a building block in the synthesis of more complex molecules with defined functional properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume